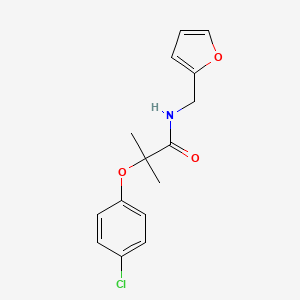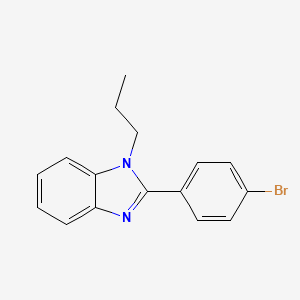
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide, also known as CPPU, is a plant growth regulator that belongs to the family of cytokinins. CPPU is a synthetic compound that has been widely used in agriculture to promote plant growth and development.
作用機序
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide acts as a cytokinin that promotes cell division and differentiation in plants. It binds to the cytokinin receptors and activates a signal transduction pathway that leads to the activation of genes involved in cell division and differentiation. 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide also regulates the expression of genes involved in the biosynthesis of cytokinins, which further enhances its effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects on plants. It increases the content of soluble sugars, organic acids, and amino acids in fruits, which improves their flavor and nutritional value. 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide also enhances the activity of enzymes involved in photosynthesis and respiration, which improves the efficiency of energy conversion in plants. In addition, 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide increases the content of antioxidants in plants, which improves their tolerance to oxidative stress.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a long shelf-life and can be used in small quantities, which reduces the cost of experiments. However, 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has some limitations for lab experiments. It can be toxic to some plant species at high concentrations, which can affect the accuracy of the results. In addition, 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide can have variable effects on different plant species, which can make it difficult to compare the results of experiments.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide. One area of research is to explore the potential of 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide in improving the tolerance of plants to biotic stresses such as pests and diseases. Another area of research is to investigate the interaction of 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide with other plant growth regulators such as auxins and gibberellins. This can provide insights into the complex regulatory network that controls plant growth and development. Finally, there is a need to develop new synthesis methods for 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide that are more efficient and environmentally friendly.
合成法
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide can be synthesized by reacting 4-chlorophenol with 2-furfuraldehyde to obtain 4-chlorophenoxy-2-furfural. This intermediate is then reacted with 2-methyl-2-butenenitrile to obtain 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide. The synthesis of 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has been extensively studied for its role in plant growth and development. It has been shown to promote cell division, increase fruit size, and improve fruit quality in various crops such as grapes, kiwifruit, and apples. 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has also been used to increase the yield of rice and wheat. In addition, 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has been shown to improve the tolerance of plants to abiotic stresses such as drought and salinity.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-15(2,20-12-7-5-11(16)6-8-12)14(18)17-10-13-4-3-9-19-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNWKGAKUWGKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7329995 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)


![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)

![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)


![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)

